molecular formula C6H12N2O3S B13619768 1-Ethyl-5-oxo-3-pyrrolidinesulfonamide

1-Ethyl-5-oxo-3-pyrrolidinesulfonamide

Cat. No.: B13619768
M. Wt: 192.24 g/mol
InChI Key: ODYFDLUKBVCOKB-UHFFFAOYSA-N
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Description

1-ethyl-5-oxopyrrolidine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial properties. The structure of 1-ethyl-5-oxopyrrolidine-3-sulfonamide includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring, an ethyl group, a ketone group, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-oxopyrrolidine-3-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylpyrrolidine-3-one with a sulfonamide reagent under suitable conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 1-ethyl-5-oxopyrrolidine-3-sulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, purification techniques like crystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-oxopyrrolidine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of sulfonamide derivatives with different functional groups.

Scientific Research Applications

1-ethyl-5-oxopyrrolidine-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it useful in the development of antimicrobial agents.

    Medicine: It is explored for potential therapeutic applications, including as an inhibitor of certain enzymes.

    Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-5-oxopyrrolidine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their growth inhibition. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-5-oxopyrrolidine-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    1-methyl-5-oxopyrrolidine-3-sulfonamide: Similar structure but with a methyl group instead of an ethyl group.

    1-ethyl-5-oxopyrrolidine-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.

Uniqueness

1-ethyl-5-oxopyrrolidine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C6H12N2O3S

Molecular Weight

192.24 g/mol

IUPAC Name

1-ethyl-5-oxopyrrolidine-3-sulfonamide

InChI

InChI=1S/C6H12N2O3S/c1-2-8-4-5(3-6(8)9)12(7,10)11/h5H,2-4H2,1H3,(H2,7,10,11)

InChI Key

ODYFDLUKBVCOKB-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(CC1=O)S(=O)(=O)N

Origin of Product

United States

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